Propargyl radical

Description

Properties

CAS No. |

2932-78-7 |

|---|---|

Molecular Formula |

C3H3 |

Molecular Weight |

39.06 g/mol |

InChI |

InChI=1S/C3H3/c1-3-2/h1H,2H2 |

InChI Key |

DITHIFQMPPCBCU-UHFFFAOYSA-N |

Canonical SMILES |

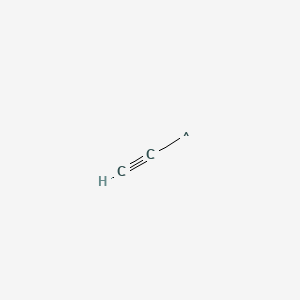

[CH2]C#C |

Origin of Product |

United States |

Foundational & Exploratory

The Propargyl Radical: An In-depth Technical Guide on its Electronic Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl radical (C₃H₃) is a highly reactive and resonantly stabilized free radical that plays a crucial role as a key intermediate in a variety of chemical processes. Its unique electronic structure and stability make it a subject of significant interest in fields ranging from combustion chemistry and astrophysics to organic synthesis.[1] In combustion, it is recognized as a critical precursor to the formation of aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs) and soot.[2][3] In synthetic chemistry, the diverse reactivity of the this compound, stemming from its tautomerization with the allenyl radical, allows for the formation of valuable propargyl and allene (B1206475) compounds.[4][5] This guide provides a detailed technical overview of the electronic structure, properties, and key experimental methodologies used to study the this compound.

Electronic Structure

The electronic structure of the this compound is fundamental to its stability and reactivity. It is characterized by the delocalization of the unpaired electron across the three-carbon backbone, leading to two principal resonance structures: the propargyl form and the allenyl form.

Resonance Structures and Molecular Orbitals

The this compound exists as a resonance hybrid of two main contributing structures:

-

Propargyl form: ˙CH₂–C≡CH

-

Allenyl form: CH₂=C=ĊH

Computational studies indicate that the propargyl form is the major contributor to the resonance hybrid.[6] This delocalization of the unpaired electron is a key factor in the radical's relatively high stability, which is comparable to that of the benzyl (B1604629) radical.[1][5]

The molecular orbitals of the this compound show the distribution of electron density. The singly occupied molecular orbital (SOMO) is a π-type orbital extending over all three carbon atoms, which accounts for the delocalization of the radical character.[7]

Spin Density Distribution

The unpaired electron in the this compound is not localized on a single carbon atom. Instead, the spin density is distributed across the molecule.[8][9] Quantum theory of atoms in molecules (QTAIM) studies have shown that the majority of the spin density resides on the terminal methylene (B1212753) (CH₂) carbon and the terminal acetylenic (CH) carbon.[9] This distribution of spin density influences the regioselectivity of reactions involving the this compound.

Physicochemical Properties

The unique electronic configuration of the this compound dictates its geometry and spectroscopic characteristics.

Geometrical Parameters

The this compound has a planar C₂ᵥ symmetry.[10] The bond lengths and angles have been determined through both computational and experimental studies.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C₁–C₂ | 1.365 | [11] |

| C₂–C₃ | 1.226 | [11] |

| C₁–H | 1.083 | [11] |

| C₃–H | 1.063 | [11] |

| Bond Angles (º) | ||

| H–C₁–H | 118.3 | [11] |

| C₁–C₂–C₃ | ~180 | [12] |

| C₂–C₃–H | ~180 | [11] |

Spectroscopic Properties

The spectroscopic properties of the this compound have been extensively studied to understand its electronic and vibrational structure.

| Property | Value | Reference |

| Ionization Energy (eV) | 8.71 ± 0.02 | [13][14] |

| Rotational Constants (MHz) | ||

| A | 28809.8 | [15] |

| B | 9133.4 | [15] |

| C | 6927.4 | [15] |

| Key Vibrational Frequencies (cm⁻¹) | ||

| ν₁ (acetylenic C-H stretch) | 3322 | [10] |

| ν₅ (C-C stretch) | 630 | [16] |

Experimental Methodologies

A variety of experimental techniques have been employed to generate, detect, and characterize the this compound.

Generation of Propargyl Radicals

1. Flash Photolysis: This is a common method for producing propargyl radicals in the gas phase. A precursor molecule, such as propargyl bromide (C₃H₃Br) or propargyl chloride (C₃H₃Cl), is subjected to a short, intense pulse of ultraviolet light.[10][17] The high-energy photons break the weak carbon-halogen bond, generating the this compound.

-

Protocol: A mixture of the propargyl halide precursor and an inert buffer gas (e.g., Ar or He) is introduced into a reaction cell. The mixture is then irradiated with a UV laser pulse (e.g., from an excimer laser at 193 nm or 248 nm). The subsequent kinetics and spectroscopy of the generated radicals are then monitored.[2]

2. Pyrolysis: Thermal decomposition of a suitable precursor can also be used to generate propargyl radicals. For instance, passing propargyl bromide through a heated silicon carbide (SiC) tube leads to the cleavage of the C-Br bond.[18][19]

-

Protocol: A dilute mixture of the precursor in a carrier gas is passed through a high-temperature reactor. The temperature is controlled to ensure efficient and selective bond cleavage. The products are then rapidly cooled and analyzed, often by mass spectrometry.[18]

Detection and Characterization Techniques

1. Photoionization Mass Spectrometry (PIMS): This technique is highly sensitive for detecting and identifying radical intermediates. Radicals are ionized by vacuum ultraviolet (VUV) photons, and the resulting ions are detected by a mass spectrometer. By scanning the photon energy, photoionization efficiency (PIE) curves can be obtained, which are characteristic of specific isomers.[3][18]

-

Protocol: The gas mixture from the radical source is sampled into a high-vacuum chamber. It is then intersected by a tunable VUV photon beam from a synchrotron or a VUV lamp. The resulting ions are mass-analyzed using a time-of-flight or quadrupole mass spectrometer.[19][20]

2. Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption spectroscopy technique used to record the electronic and vibrational spectra of transient species like the this compound.[6]

-

Protocol: A laser pulse is injected into a high-finesse optical cavity containing the radical species. The rate of decay of the light intensity leaking out of the cavity is measured. The presence of an absorbing species at the laser wavelength will decrease the ring-down time. By scanning the laser wavelength, an absorption spectrum can be constructed.[6]

3. Laser-Induced Fluorescence (LIF): LIF is another sensitive spectroscopic technique for detecting radicals. A tunable laser excites the radical to a higher electronic state, and the subsequent fluorescence emission is detected.

-

Protocol: The output of a tunable dye laser is focused into the reaction cell where the propargyl radicals are generated. The fluorescence is collected at a right angle to the laser beam, passed through a monochromator or filter to select the desired wavelength, and detected by a photomultiplier tube.[2]

Key Chemical Reactions and Pathways

The this compound is a key participant in several important chemical transformations.

Self-Recombination to Form Benzene (B151609)

One of the most significant reactions of the this compound is its self-recombination, which is a major pathway for the formation of the first aromatic ring, benzene, in combustion environments.[18][21]

The reaction proceeds through a complex potential energy surface involving several intermediates.[22] The initial combination of two propargyl radicals can lead to various C₆H₆ isomers, including 1,5-hexadiyne (B1215225) and fulvene, which can then isomerize to the more stable benzene.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of the this compound in the reaction of 1CH2 and C2H2: experiment and modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A study of the electronic structure and properties of the this compound - Turovtsev - Journal of Structural Chemistry [bakhtiniada.ru]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Detection of the this compound at λ 3 mm | Astronomy & Astrophysics (A&A) [aanda.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Gas-phase synthesis of benzene via the this compound self-reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

role of propargyl radical in benzene formation

An In-depth Technical Guide on the Core Role of the Propargyl Radical in Benzene (B151609) Formation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound (C₃H₃) is a resonantly stabilized radical that plays a pivotal role as a key intermediate in the formation of aromatic systems, most notably benzene (C₆H₆). This process is fundamental in combustion chemistry, the synthesis of polycyclic aromatic hydrocarbons (PAHs), and soot formation. Understanding the intricate mechanisms of this compound recombination is crucial for controlling combustion processes and potentially for developing novel synthetic pathways. This technical guide provides a comprehensive overview of the reaction mechanisms, kinetics, and experimental and computational methodologies used to elucidate the formation of benzene from propargyl radicals.

Reaction Mechanisms: The Pathway from Propargyl to Benzene

The primary route to benzene formation involving the this compound is its self-recombination. This process is not a single-step reaction but a complex cascade involving the formation of various C₆H₆ isomers on a shared potential energy surface (PES). The reaction is initiated by the barrierless recombination of two propargyl radicals.[1]

Initial Recombination Steps

The this compound has two reactive sites, the acetylenic carbon (head) and the methylene (B1212753) carbon (tail). This leads to three initial recombination pathways[2]:

-

Tail-to-Tail (TTT): Forms 1,5-hexadiyne (B1215225) (15HD).

-

Head-to-Tail (HTT): Forms 1,2-hexadiene-5-yne (B14683143) (12HD5Y).

-

Head-to-Head (HTH): Forms 1,2,4,5-hexatetraene (1245HT).

These initial adducts are vibrationally "hot" and can either be stabilized by collisions or undergo subsequent isomerization or dissociation reactions.

Isomerization to Aromatic Rings

Following the initial recombination, the linear C₆H₆ isomers undergo a series of complex isomerization and cyclization reactions to form more stable cyclic structures. Key intermediates in this process include 3,4-dimethylenecyclobutene (34DMCB) and bicyclic compounds.[2] The major cyclic products are benzene and fulvene. Additionally, a significant channel, especially at higher temperatures, is the formation of a phenyl radical (C₆H₅) plus a hydrogen atom.[3]

The overall reaction network is highly dependent on temperature and pressure. At higher pressures, collisional stabilization of the initial adducts like 1,5-hexadiyne is more likely.[1] Conversely, higher temperatures favor isomerization to more thermally stable products like benzene or dissociation to phenyl + H.[1][3]

Data Presentation: Kinetics and Branching Ratios

The quantitative understanding of the propargyl self-reaction is derived from a combination of experimental measurements and theoretical calculations.

Table 1: Overall Reaction Rate Coefficient

| Reaction | Rate Coefficient (k) at 295 K | Method |

| C₃H₃ + C₃H₃ → Products | (4.3 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Experimental |

Source: Data from UV cavity ring-down spectroscopy experiments.[4]

Table 2: Product Branching Fractions

The distribution of products from the this compound self-reaction is highly sensitive to temperature and pressure. Below are representative branching fractions under different conditions.

| Condition | Benzene | Fulvene | Phenyl + H | 1,5-Hexadiyne (15HD) | Other C₆H₆ Isomers | Method |

| Initial Recombination | - | - | - | 44% | 56%¹ | Experimental |

| 1000 K, 30 Torr | 10% | 18% | 5% | - | - | Theoretical |

| > 1200 K | Major | Major | Major | Minor | Minor | Theoretical |

| > 2000 K | - | - | ~100% | - | - | Theoretical |

¹ Includes 38% 1,2-hexadiene-5-yne and 18% 1,2,4,5-hexatetraene.[5] Theoretical data is based on RRKM-Master Equation modeling.[1][3]

Experimental and Computational Protocols

The study of the this compound recombination requires sophisticated experimental and computational techniques to handle this transient species and complex reaction network.

Experimental Protocols

A common experimental approach involves the generation of propargyl radicals via pyrolysis of a stable precursor, followed by detection of the reaction products, often using mass spectrometry.

Key Methodologies:

-

Radical Generation: Propargyl radicals are typically generated in situ by the thermal decomposition of a precursor molecule like propargyl bromide (C₃H₃Br) or propargyl iodide (C₃H₃I).[1][5] This is achieved in a high-temperature environment such as a single-pulse shock tube or a heated silicon carbide (SiC) flow reactor.[1][5]

-

Reaction Environment: The reaction is carried out in a controlled environment, typically a high-pressure shock tube (25-50 bar) or a low-pressure flow reactor (~200-300 torr).[1][5] An inert buffer gas like helium or argon is used as a carrier.

-

Product Detection and Analysis: The reaction products are sampled, often through a molecular beam, and analyzed.

-

Time-of-Flight Mass Spectrometry (TOF-MS): This is the primary detection method.[1]

-

Synchrotron VUV Photoionization: To differentiate between the various C₆H₆ isomers, which have the same mass-to-charge ratio, tunable vacuum ultraviolet (VUV) light from a synchrotron is used for ionization.[6] By measuring the ion signal as a function of photon energy, a photoionization efficiency (PIE) curve is generated, which serves as a unique fingerprint for each isomer.[1]

-

Computational Protocols

Theoretical calculations are indispensable for mapping the complex potential energy surface (PES) and predicting reaction kinetics where experiments are challenging.

Key Methodologies:

-

Potential Energy Surface (PES) Calculation: The PES, which describes the energy of the system as a function of its atomic geometry, is calculated using high-level quantum mechanical methods.[7][8] Commonly used methods include:

-

Transition State Theory and Master Equation Modeling:

-

RRKM Theory: Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to calculate microcanonical rate coefficients for the individual reaction steps (isomerizations, dissociations) on the PES.[1]

-

Master Equation Analysis: A time-dependent, multiple-well master equation is solved to model the collisional energy transfer between the reacting molecules and the buffer gas.[3] This allows for the prediction of thermal rate coefficients and product distributions as a function of both temperature and pressure.[3]

-

Mandatory Visualizations

Diagram 1: Propargyl Recombination Pathway

Caption: Reaction pathway for benzene formation from this compound self-recombination.

Diagram 2: Experimental Workflow

Caption: Generalized experimental workflow for studying this compound reactions.

Conclusion

The self-recombination of propargyl radicals is a cornerstone mechanism for the formation of the first aromatic ring in various environments. This reaction proceeds through a complex potential energy surface featuring multiple linear and cyclic C₆H₆ isomers. The final product distribution, including the yield of benzene, is intricately dependent on the specific temperature and pressure conditions of the system. A synergistic approach, combining advanced experimental techniques like synchrotron-based photoionization mass spectrometry with high-level computational chemistry, has been essential in unraveling the mechanistic details of this fundamental process. This knowledge is critical for modeling combustion phenomena, understanding interstellar chemistry, and controlling the formation of harmful pollutants like PAHs and soot.

References

- 1. Gas-phase synthesis of benzene via the this compound self-reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Isomeric product distributions from the self-reaction of propargyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. is.muni.cz [is.muni.cz]

An In-depth Technical Guide on the Core Mechanisms of Propargyl Radical Formation in Combustion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl radical (C₃H₃) is a resonantly stabilized hydrocarbon radical that plays a pivotal role as a key intermediate in the combustion of hydrocarbons. Its significance stems from its crucial involvement in the formation of the first aromatic rings, such as benzene, which are precursors to polycyclic aromatic hydrocarbons (PAHs) and soot. Understanding the intricate mechanisms of this compound formation is paramount for developing cleaner and more efficient combustion technologies and for modeling the atmospheric and interstellar chemistry where this radical is also observed. This technical guide provides a comprehensive overview of the core formation mechanisms of the this compound in combustion environments, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the key chemical pathways.

Core Formation Mechanisms of the this compound

The formation of the this compound in combustion is a complex process involving multiple reaction pathways. The predominant mechanisms include hydrogen abstraction from C₃H₄ isomers (propyne and allene), the reaction of singlet methylene (B1212753) with acetylene (B1199291), and the recombination of smaller hydrocarbon fragments.

Hydrogen Abstraction from Propyne (B1212725) and Allene (B1206475)

One of the most significant channels for this compound formation is the abstraction of a hydrogen atom from the methyl group of propyne (CH₃C≡CH) or the methylene group of allene (CH₂=C=CH₂) by various radicals present in the flame, such as H, OH, and O.[1]

-

Propyne + X → Propargyl + HX (where X = H, OH, O)

-

Allene + X → Propargyl + HX (where X = H, OH, O)

These reactions are particularly important at the high temperatures characteristic of combustion. The resonance stabilization of the resulting this compound makes these abstraction reactions thermodynamically favorable.

Reaction of Singlet Methylene (¹CH₂) with Acetylene (C₂H₂)

The reaction between singlet methylene (¹CH₂) and acetylene (C₂H₂) is another key pathway for this compound formation.[2][3] This reaction proceeds through the formation of a highly excited cyclopropene (B1174273) intermediate, which can then isomerize and dissociate to form the this compound and a hydrogen atom.[3]

-

¹CH₂ + C₂H₂ → [Cyclopropene] → Propargyl + H*

The branching ratio of this reaction, leading to this compound formation, is dependent on both temperature and pressure.[3]

Other Formation Pathways

While the above mechanisms are considered dominant, other reactions can also contribute to the this compound pool in a combustion environment. These include:

-

Dissociative recombination of C₃Hn⁺ ions: In ion-rich regions of flames, the recombination of ions such as C₃H₄⁺ and C₃H₅⁺ with electrons can lead to the formation of propargyl radicals.

-

Reaction of Carbon Atom (C) with Ethylene (B1197577) (C₂H₄): The reaction of ground-state carbon atoms with ethylene can also produce propargyl radicals, although this pathway is generally considered less significant than the primary routes.

Quantitative Kinetic Data

The rates of the elementary reactions leading to this compound formation are crucial for accurate combustion modeling. The following tables summarize the available quantitative data for the key formation mechanisms. The rate constants are typically expressed in the modified Arrhenius form, k = A * Tⁿ * exp(-Ea / RT), where A is the pre-exponential factor, T is the temperature, n is the temperature exponent, and Ea is the activation energy.

| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Ea (kcal/mol) | Temperature Range (K) | Reference |

| Propyne + H → Propargyl + H₂ | 1.2 x 10¹³ | 0 | 7.9 | 1200-1400 | [4] |

| Allene + H → Propargyl + H₂ | 2.5 x 10¹³ | 0 | 8.5 | 1000-1500 | Theoretical |

| Propyne + OH → Propargyl + H₂O | 1.0 x 10¹² | 0 | 1.0 | 300-2000 | [1] |

| Allene + OH → Propargyl + H₂O | 2.0 x 10¹² | 0 | 2.0 | 300-2000 | [1] |

Table 1: Arrhenius Parameters for this compound Formation via Hydrogen Abstraction.

| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Branching Ratio (to C₃H₃ + H) | Reference |

| ¹CH₂ + C₂H₂ → Products | (3.5 ± 0.7) x 10⁻¹⁰ | 295 | ~1 Torr | 0.88 | [5][6] |

| ¹CH₂ + C₂H₂ → Products | Varies with T and P | 195 - 298 | ~1 Torr | 0.28 - 0.88 | [6] |

Table 2: Rate Constant and Branching Ratio for the Reaction of Singlet Methylene with Acetylene.

This compound Consumption and Role in PAH Formation

The this compound is not only a product of various reactions but also a highly reactive species that participates in subsequent molecular growth processes. Its self-recombination is a critical step in the formation of benzene.[7]

-

Propargyl + Propargyl → Benzene + H

-

Propargyl + Propargyl → Fulvene + H

The branching fractions for these recombination reactions are highly dependent on temperature and pressure.[8] Furthermore, the reaction of the this compound with acetylene is a key pathway to the formation of larger PAHs.[9]

-

Propargyl + C₂H₂ → C₅H₅ (Cyclopentadienyl radical)

Experimental Methodologies

The study of short-lived radical species like the this compound in the harsh environment of a flame requires sophisticated experimental techniques. The following sections detail the key methodologies used to investigate this compound formation mechanisms.

Molecular Beam Mass Spectrometry (MBMS)

Molecular Beam Mass Spectrometry is a powerful technique for identifying and quantifying the species present in a flame, including radicals.[10]

Methodology:

-

Sampling: A small sample of gas is extracted from a specific location in a low-pressure, laminar flame through a quartz cone with a small orifice (typically 250-500 µm).[11]

-

Beam Formation: The sampled gas undergoes a supersonic expansion into a high-vacuum chamber, forming a molecular beam. This rapid expansion "freezes" the chemical reactions, preserving the radical concentrations.[10] A skimmer is used to collimate the beam.[11]

-

Ionization: The species in the molecular beam are then ionized, typically using either electron impact (EI) or photoionization (PI). Photoionization, especially with tunable synchrotron radiation, offers "soft" ionization, minimizing fragmentation of the parent molecules and allowing for isomer-specific detection.[11]

-

Mass Analysis: The resulting ions are guided into a mass spectrometer (commonly a time-of-flight or quadrupole mass analyzer) where they are separated based on their mass-to-charge ratio.

-

Data Analysis: The mole fractions of different species are determined from the measured ion signals, taking into account ionization cross-sections and calibration factors. By moving the burner relative to the sampling probe, concentration profiles of species as a function of distance (and therefore temperature and reaction time) through the flame can be obtained.[10]

Shock Tube Studies

Shock tubes are devices used to generate high temperatures and pressures for a short duration, providing a well-controlled environment for studying elementary reaction kinetics at combustion-relevant conditions.[12][13]

Methodology:

-

Apparatus: A shock tube consists of a long tube separated into a high-pressure "driver" section and a low-pressure "driven" section by a diaphragm.[14]

-

Shock Wave Generation: The driver section is filled with a light gas (e.g., helium) at high pressure. The driven section contains the reactant gas mixture highly diluted in an inert gas (e.g., argon). The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the reactant mixture.[12][14]

-

Reaction Initiation and Monitoring: The reactions are initiated by the temperature jump behind the reflected shock wave. The progress of the reaction is monitored in real-time using various diagnostic techniques, such as:

-

Laser Absorption Spectroscopy: A laser beam is passed through the shock-heated gas, and the absorption of light by specific species (atoms or radicals) is measured to determine their concentration profiles over time.[15]

-

Time-of-Flight Mass Spectrometry (TOF-MS): A small sample of the reacting gas is rapidly extracted and analyzed by a TOF-MS to identify and quantify the products.[12]

-

-

Data Analysis: The measured concentration-time profiles are compared with simulations from detailed chemical kinetic models to determine rate constants for specific elementary reactions.

Laser Flash Photolysis (LFP)

Laser Flash Photolysis is a versatile technique used to generate and study the kinetics of transient species, including radicals.[16][17]

Methodology:

-

Radical Generation: A short, intense pulse of laser light (the "pump" pulse, typically in the nanosecond range) is used to photolyze a precursor molecule, generating the radical of interest.[16][18] For this compound studies, precursors like propargyl chloride or propargyl bromide are often used.[14]

-

Detection: The subsequent decay of the radical concentration due to chemical reactions is monitored using a time-resolved detection method. Common detection techniques include:

-

Transient Absorption Spectroscopy: A second, weaker light source (the "probe" beam) is passed through the reaction cell, and the change in absorption at a wavelength specific to the radical is measured as a function of time.[16]

-

Laser-Induced Fluorescence (LIF): A tunable laser excites the radical to a higher electronic state, and the resulting fluorescence is detected. The fluorescence intensity is proportional to the radical concentration.

-

Photoionization Mass Spectrometry (PIMS): A second laser or a synchrotron light source is used to ionize the species in the reaction cell, which are then detected by a mass spectrometer. This allows for the simultaneous monitoring of multiple species.[19]

-

-

Kinetic Analysis: The temporal profile of the radical concentration is analyzed to extract rate constants for the reactions it undergoes.[18]

Visualizing the this compound Formation Network

The following diagrams, generated using the DOT language, illustrate the key relationships in the formation and consumption of the this compound.

Conclusion

The formation of the this compound is a cornerstone of combustion chemistry, fundamentally influencing the pathways to aromatic species and soot. This guide has detailed the primary mechanisms of its formation, including hydrogen abstraction from C₃H₄ isomers and the reaction of singlet methylene with acetylene. The provided quantitative kinetic data and descriptions of advanced experimental techniques underscore the complexity and the ongoing research efforts in this field. A thorough understanding of these core processes is essential for the development of predictive combustion models and the design of strategies to mitigate the formation of harmful pollutants. The continued application of sophisticated experimental and computational methods will undoubtedly lead to a more refined understanding of the critical role of the this compound in combustion and beyond.

References

- 1. ijsea.com [ijsea.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic and Kinetic Approach on the this compound (C3H3) with the Criegee Intermediate (CH2OO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crossed beams study of the reaction 1CH2+C2H2-->C3H3+H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Temperature and Pressure-Dependent Rate Constants for the Reaction of the this compound with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Shock Tube Investigation of Fuel Reaction Kinetics in Extreme Combustion ... - Farhan Arafin - Google Books [books.google.com]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 17. Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02740C [pubs.rsc.org]

- 18. ru.ac.za [ru.ac.za]

- 19. researchportal.helsinki.fi [researchportal.helsinki.fi]

Interstellar Propargyl Radical: A Technical Deep Dive into its Discovery and Significance

For Immediate Release

A comprehensive technical guide detailing the discovery and characterization of the propargyl radical (CH₂CCH) in interstellar space. This document is intended for researchers, scientists, and professionals in the fields of astrochemistry, astrophysics, and drug development, providing an in-depth analysis of the observational techniques, data, and astrochemical significance of this key organic radical.

Executive Summary

The this compound, a highly reactive hydrocarbon, has been identified as one of the most abundant organic radicals in the cold dark cloud, Taurus Molecular Cloud 1 (TMC-1).[1][2][3] Its detection marks a significant milestone in understanding the chemical complexity of the interstellar medium (ISM) and its role as a precursor to the formation of larger organic molecules, including aromatic rings like benzene.[1][2][3] This guide provides a thorough examination of the observational campaigns that led to its discovery, the experimental protocols employed, and the astrochemical models that explain its formation and high abundance.

Observational Discoveries and Quantitative Data

The initial interstellar detection of the this compound was made toward TMC-1 using the Yebes 40m telescope as part of the QUijote Line Survey of TMC-1 (QUIJOTE).[1][2][3] Subsequent observations with the IRAM 30m telescope provided further confirmation and more precise data.[4] The observed transitions, along with derived column densities and rotational temperatures for the this compound and its cyano-derivatives, are summarized below.

This compound (CH₂CCH) Observational Data

| Telescope | Transition | Frequency (GHz) | Column Density (cm⁻²) | Rotational Temperature (K) | Reference |

| Yebes 40m | 2₀,₂ - 1₀,₁ | 37.46 | 8.7 x 10¹³ | ~10 (assumed) | [2][3] |

| IRAM 30m | 5₀,₅ - 4₀,₄ | 93.6 | (1.0 ± 0.2) x 10¹⁴ (revised) | 9.9 ± 1.5 | [4] |

Cyano-Substituted this compound Observational Data

| Molecule | Telescope | Transition(s) | Frequency Range (GHz) | Column Density (cm⁻²) | Rotational Temperature (K) | Reference |

| 3-cyano this compound (CH₂C₃N) | Yebes 40m | 7 rotational transitions | 31.0 - 50.4 | (1.6 ± 0.4) x 10¹¹ | --- | [5] |

| 1-cyano this compound (HCCCHCN) | Yebes 40m | 7 rotational transitions | 31.0 - 50.4 | (2.2 ± 0.2) x 10¹¹ | 7 ± 1 | [6][7][8] |

Experimental Protocols

The detection of the this compound and its derivatives was achieved through meticulous observational and data analysis procedures.

Observational Methodology

-

Telescopes: The primary instruments used were the Yebes 40m radio telescope in Spain and the IRAM 30m radio telescope in the Spanish Sierra Nevada.[1][2][3][4][5]

-

Surveys: The detections were largely made as part of the QUIJOTE line survey, which systematically scans the Q-band (31.0–50.4 GHz) towards TMC-1.[6][7][8]

-

Receivers: The Yebes 40m telescope was equipped with a new set of receivers covering the 31-50 GHz band in dual polarization. The IRAM 30m telescope utilized heterodyne receivers operating at 3 mm.

-

Observing Mode: Observations were typically carried out using a frequency-switching mode to subtract the background emission and isolate the faint molecular lines.

Data Analysis Pipeline

The raw observational data were processed using a standard pipeline for radio astronomy.

-

Calibration: The antenna temperatures were corrected for atmospheric attenuation and telescope losses to produce calibrated spectra.

-

Software: The GILDAS (Grenoble Image and Line Data Analysis Software) suite, specifically the CLASS (Continuum and Line Analysis Single-dish Software) package, was used for data reduction and analysis.

-

Line Identification: The identification of the this compound and its derivatives was based on the precise agreement between the observed frequencies of the spectral lines and the frequencies predicted from laboratory spectroscopy.

-

Column Density and Temperature Derivation: The column densities and rotational temperatures were derived by fitting synthetic spectra, generated under the assumption of Local Thermodynamic Equilibrium (LTE), to the observed line profiles.

Visualizations

Observational Workflow

The following diagram illustrates the general workflow from observation to the final data products.

Chemical Formation Pathway

The this compound is a key intermediate in the gas-phase synthesis of larger organic molecules. The diagram below outlines its primary formation routes in cold dark clouds as suggested by astrochemical models.

Astrochemical Significance and Future Directions

The high abundance of the this compound in TMC-1, comparable to that of its closed-shell counterpart methyl acetylene (B1199291) (CH₃CCH), challenges existing astrochemical models and highlights its crucial role in the synthesis of complex organic molecules.[1] It is considered a key precursor in the formation of the first aromatic rings, such as benzene, through self-reaction or reactions with other small hydrocarbons.[1][2][3]

Current astrochemical models, such as NAUTILUS, have been updated to better account for the observed abundance of the this compound, though discrepancies still remain.[9] This underscores the need for further laboratory and theoretical studies of the low-temperature kinetics of neutral-neutral reactions involving this radical.

Future research will likely focus on:

-

Deeper and higher-resolution observations of the this compound and its isotopologues in TMC-1 and other interstellar environments to better constrain its spatial distribution and chemistry.

-

Laboratory experiments to measure the rate constants of key formation and destruction reactions at temperatures relevant to cold dark clouds.

-

Refining astrochemical models to more accurately reproduce the observed abundances of the this compound and other related species, providing a more complete picture of the chemical evolution of the interstellar medium.

The discovery of the interstellar this compound has opened a new window into the complex organic chemistry occurring in the cradles of star and planet formation, with potential implications for the origins of prebiotic molecules.

References

- 1. arxiv.org [arxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GILDAS-software (IRAM, Grenoble) & LaTeX [people.ira.inaf.it]

- 6. Gildas - Institute of Theoretical Astrophysics [mn.uio.no]

- 7. isms.illinois.edu [isms.illinois.edu]

- 8. Paving the way to the synthesis of PAHs in dark molecular clouds: The formation of cyclopentadienyl radical (c-C5H5) | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. Science software – IRAM [iram-institute.org]

The Propargyl Radical: An In-depth Technical Guide on Stability and Resonance Energy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propargyl radical (•C₃H₃) is a key intermediate in a variety of chemical processes, from combustion and astrochemistry to organic synthesis.[1][2][3] Its unique electronic structure, characterized by the delocalization of the unpaired electron across a three-carbon framework, imparts significant resonance stabilization.[3] This guide provides a comprehensive technical overview of the stability and resonance energy of the this compound, presenting key quantitative data, detailing experimental and computational methodologies for its characterization, and illustrating fundamental concepts through diagrams. Understanding these core properties is crucial for professionals in fields such as reaction kinetics, mechanistic studies, and the development of novel synthetic methodologies.

Introduction

The this compound is the simplest unsaturated hydrocarbon radical that exhibits resonance stabilization.[4] This stabilization arises from the delocalization of the unpaired electron between the propargylic and allenic carbon atoms, leading to two primary resonance structures. This phenomenon has profound implications for its reactivity and thermodynamic properties. The radical's stability is comparable to that of the benzyl (B1604629) radical and slightly less than the allyl radical.[1] Its significant presence in high-temperature environments, such as combustion flames and circumstellar envelopes, underscores its thermodynamic stability.[2][3] Furthermore, its role as a building block in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot highlights its importance in complex chemical systems.[1][2]

Resonance Structures and Electron Delocalization

The resonance stabilization of the this compound is a direct consequence of the delocalization of its π-electron system. The unpaired electron is not localized on a single carbon atom but is distributed across the C1 and C3 positions, as depicted by its two main resonance contributors: the propargyl form and the allenyl form.

Computational studies have shown that the radical character is predominantly distributed on the propargylic site relative to the allenic site.[1] This differential distribution of electron density influences the regioselectivity of its reactions. For instance, in reactions with acetylene, the propargylic site exhibits a lower activation energy compared to the allenic site.[1]

Quantitative Stability Data

The stability of the this compound can be quantified through various thermochemical parameters, most notably its bond dissociation energy (BDE) and resonance stabilization energy (RSE).

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Reference(s) |

| C-H Bond Dissociation Energy (Propyne) | ~100 ± 5 | ~418 ± 21 | [5] |

| C-H Bond Dissociation Energy (Allene) | ~86 | ~360 | [5] |

| Resonance Stabilization Energy | ~12 | ~50 | [1][4] |

Table 1: Quantitative Stability Data for the this compound.

The resonance stabilization energy is a measure of the extra stability gained by the delocalization of electrons in the radical compared to a hypothetical localized structure. It is often estimated by comparing the C-H bond dissociation energy of a related alkane with that of the corresponding C-H bond that forms the radical.

Experimental and Computational Protocols

The determination of the stability and resonance energy of the this compound relies on a combination of experimental techniques and theoretical calculations.

Experimental Methodologies

A key experimental approach to determining the stability of the this compound is through the measurement of bond dissociation energies. This can be achieved through various techniques, including:

-

Flash Photolysis with Photoionization Mass Spectrometry: This technique involves generating the radical by photolysis of a suitable precursor (e.g., propargyl chloride or bromide) and then detecting the radical and its fragments using mass spectrometry.[5][6] By analyzing the kinetic energy release upon dissociation, an upper bound for the bond dissociation energy can be established.[5]

-

Gas-Phase Acidity and Electron Affinity Measurements: The bond dissociation energy can be determined by measuring the gas-phase acidity of the this compound and the electron affinity of the corresponding anion.[5] This thermochemical cycle provides an indirect but reliable method for calculating the BDE.

Computational Methodologies

Computational chemistry plays a vital role in elucidating the structure, stability, and reactivity of the this compound. Common theoretical approaches include:

-

Ab Initio Calculations: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are employed to calculate the potential energy surfaces for reactions involving the this compound.[7] These calculations provide accurate geometries, vibrational frequencies, and energies for the radical and related species.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used to investigate the kinetics and mechanisms of reactions involving the this compound.[8] These methods offer a good balance between computational cost and accuracy.

-

Quantum Chemistry Ignition, Shock, and Technology (QCISD(T)) Calculations: This method has been used to analyze reaction pathways during the recombination of propargyl radicals, providing insights into the formation of aromatic species like benzene (B151609).[9]

The following diagram illustrates a generalized workflow for the computational determination of the resonance energy of the this compound.

Role in Chemical Reactions and Synthesis

The resonance-stabilized nature of the this compound makes it a crucial participant in numerous chemical reactions.

-

Benzene Formation: The self-recombination of two propargyl radicals is a key pathway to the formation of benzene and other aromatic compounds, a process of fundamental importance in combustion and astrochemistry.[6][10]

-

Polycyclic Aromatic Hydrocarbon (PAH) Growth: The reaction of the this compound with other radical species, such as phenyl and allyl radicals, contributes to the growth of larger PAHs.[11][12]

-

Organic Synthesis: In organic synthesis, the this compound is a versatile intermediate. Its generation and subsequent reactions allow for the formation of complex molecular architectures.[1] Metal coordination has been shown to control the reactivity and stereoselectivity of reactions involving propargyl radicals.[13]

The following diagram illustrates the central role of the this compound in the pathway to benzene formation.

Conclusion

The this compound's stability, a direct result of its resonant electronic structure, is a cornerstone of its chemical behavior. This guide has provided a detailed overview of its resonance energy, methods for its quantification, and its significant role in various chemical domains. For researchers and professionals in drug development and materials science, a thorough understanding of the fundamental properties of such reactive intermediates is paramount for predicting reaction outcomes, designing novel synthetic routes, and controlling chemical processes. The continued investigation of the this compound and other resonance-stabilized species will undoubtedly lead to further advancements in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Resonantly Stabilized and Aromatic Radicals [uhmreactiondynamics.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Gas-phase synthesis of benzene via the this compound self-reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gas-phase synthesis of benzene via the this compound self-reaction [escholarship.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound chemistry: renaissance instigated by metal coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemical Properties of the Propargyl Radical (C₃H₃)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The propargyl radical (C₃H₃) is a resonantly stabilized, unsaturated hydrocarbon radical of significant interest across multiple scientific disciplines, including combustion chemistry, astrochemistry, and organic synthesis.[1] Its unique electronic structure and stability make it a crucial intermediate in the formation of the first aromatic rings, which are precursors to polycyclic aromatic hydrocarbons (PAHs) and soot in combustion environments.[2][3][4] This technical guide provides a comprehensive overview of the fundamental chemical properties of the this compound, focusing on its electronic structure, thermochemistry, spectroscopy, and reactivity. Quantitative data are summarized in tabular form, key experimental and computational methodologies are detailed, and critical pathways and relationships are visualized using structured diagrams.

Electronic Structure and Geometry

The this compound is the most stable isomer on the C₃H₃ potential energy surface and possesses a ²B₁ electronic ground state.[3] Its stability is attributed to the delocalization of the unpaired electron across the π-system, resulting in two primary resonance structures: the acetylenic form (propargyl) and the allenic form (propa-1,2-dien-1-yl).[5][6] High-level ab initio calculations and spectroscopic studies indicate that the acetylenic resonance form (•CH₂–C≡CH) is the major contributor, accounting for approximately 65% of the spin density distribution.[5][7]

This resonance stabilization has profound implications for its chemistry, influencing its geometry and reactivity.[8] The precise semiexperimental equilibrium geometry has been derived from high-resolution microwave rotational spectroscopy combined with ab initio calculations.[8]

Logical Relationship: Resonance Structures

The delocalization of the unpaired electron in the this compound is represented by two main resonance contributors.

Caption: Resonance contributors of the this compound.

Table 1: Geometric Parameters of the this compound This table summarizes the experimentally derived and computationally calculated geometric parameters for the this compound.

| Parameter | Value (Å or °) | Method | Reference |

| r(C₁-C₂) | 1.428 Å | Semiexperimental equilibrium geometry | [8] |

| r(C₂-C₃) | 1.213 Å | Semiexperimental equilibrium geometry | [8] |

| r(C₁-H) | 1.085 Å | Semiexperimental equilibrium geometry | [8] |

| r(C₃-H) | 1.061 Å | Semiexperimental equilibrium geometry | [8] |

| ∠(H-C₁-H) | 117.5° | Semiexperimental equilibrium geometry | [8] |

| ∠(C₂-C₁-H) | 121.2° | Semiexperimental equilibrium geometry | [8] |

| ∠(C₁-C₂-C₃) | 178.5° | Semiexperimental equilibrium geometry | [8] |

Thermochemical and Physical Properties

The thermodynamic stability of the this compound is a key aspect of its chemistry. High-accuracy extrapolated ab initio thermochemistry (HEAT) protocols have been employed to determine its enthalpy of formation with high precision.[3] These data are critical for modeling chemical kinetics in various environments.

Table 2: Key Thermochemical and Physical Data This table provides a summary of important physical and thermochemical properties of the this compound.

| Property | Value | Method/Source | Reference |

| Molecular Weight | 39.0559 g/mol | IUPAC | [9][10] |

| CAS Registry Number | 2932-78-7 | Chemical Abstracts Service | [9][10] |

| Enthalpy of Formation (ΔfH°₂₉₈) | 352.2 ± 1.0 kJ/mol | High-Accuracy Extrapolated ab Initio (HEAT) | [3] |

| Enthalpy of Formation (ΔfH°₀) | 354.9 ± 1.0 kJ/mol | High-Accuracy Extrapolated ab Initio (HEAT) | [3] |

| Ionization Energy (IE) | 8.68 ± 0.01 eV | Photoionization Efficiency Spectroscopy | [2] |

| Proton Affinity (PAff) | 815.1 kJ/mol | Cheméo Database | [11] |

| Gas Basicity (BasG) | 785.3 kJ/mol | Cheméo Database | [11] |

| Dipole Moment | 0.150 ± 0.005 D | Experimental Measurement | [12] |

Reactivity and Chemical Kinetics

The this compound's reactivity is central to its role in molecular weight growth processes. Its reactions are characterized by complex potential energy surfaces, often involving multiple isomers and reaction channels.

Self-Recombination: A Pathway to Benzene (B151609)

The self-recombination of two propargyl radicals is considered a critical pathway for the formation of the first aromatic ring (benzene) in combustion and interstellar environments.[4][13] The reaction proceeds through a complex potential energy surface involving various C₆H₆ isomers.[14][15] At combustion temperatures (e.g., 1500 K), the primary products are benzene, fulvene, and phenyl radicals plus atomic hydrogen.[13][15]

Reaction Pathway: this compound Recombination to Benzene

A simplified schematic illustrating the key steps in the formation of benzene from the self-reaction of two propargyl radicals.

Caption: Simplified pathway for benzene formation via propargyl recombination.

Reaction with Molecular Oxygen (O₂)

The oxidation of the this compound is crucial for understanding soot inhibition.[16] The reaction with O₂ can proceed through two main channels, corresponding to oxygen addition at either the acetylenic (•CH₂) or allenic (C•H) radical sites.[17] The addition to the •CH₂ site has a lower energy barrier.[17] The resulting propargyl peroxy radical (C₃H₃OO•) is an important intermediate that can decompose into various products, including 2-propynal, ethenone (ketene), and formaldehyde.[5][16]

Other Key Reactions

The this compound reacts with numerous other species present in high-temperature environments. Its cross-radical reaction with the methyl radical (CH₃) is of particular interest.[18][19]

Table 3: Selected Reaction Rate Constants This table presents kinetic data for several key reactions involving the this compound.

| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (Torr) | Reference |

| C₃H₃ + C₃H₃ → Products | (4.0 ± 0.4) x 10⁻¹¹ | Room Temp | ~50 | [19] |

| C₃H₃ + CH₃ → Products | (1.5 ± 0.3) x 10⁻¹⁰ | Room Temp | ~50 | [19] |

| C₃H₃ + O₂ ⇌ C₃H₃O₂ (Equilibrium) | 2.60 x 10⁻¹⁶ – 8.52 x 10⁻¹⁶ | < 500 | N/A | [17] |

| C₃H₅ (Allyl) + C₃H₃ → Products | ~1 x 10⁻¹⁰ (High-P limit) | 300 - 1000 | N/A | [20] |

Experimental and Computational Methodologies

The study of the this compound relies on a combination of advanced experimental techniques and high-level theoretical calculations.

Experimental Protocols

-

Laser Photolysis/Photoionization Mass Spectrometry (LP/PIMS): This is a powerful technique for studying radical kinetics directly. A precursor molecule (e.g., propargyl chloride, C₃H₃Cl) is photolyzed by an excimer laser to generate propargyl radicals in a flow reactor.[18][19] The radicals and their reaction products are then ionized by a second light source (e.g., vacuum ultraviolet synchrotron radiation) and detected by a mass spectrometer.[2][16] This method allows for real-time monitoring of species concentrations and the determination of overall rate constants.[18]

Experimental Workflow: Photoionization Mass Spectrometry

A generalized workflow for studying this compound kinetics using photoionization mass spectrometry.

Caption: Workflow for a typical radical kinetics experiment.

-

Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption spectroscopy technique has been used to record the electronic absorption spectrum of the propargyl peroxy radical (C₃H₃OO•), an important intermediate in propargyl oxidation.[5] In CRDS, a laser pulse is trapped in a high-finesse optical cavity containing the sample. The rate of decay of the light intensity leaking from the cavity is measured, which is dependent on the absorption by the species inside. This allows for the detection of weakly absorbing species at very low concentrations.[5]

Computational Protocols

-

Quantum Chemistry: The properties and reactions of the this compound have been extensively studied using computational methods. Geometries and vibrational frequencies are often optimized using Density Functional Theory (DFT), such as B3LYP, or Møller–Plesset perturbation theory (MP2).[7][21] To obtain highly accurate energies for thermochemistry and reaction barriers, more sophisticated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed, often extrapolated to the Complete Basis Set (CBS) limit.[3][17][21]

-

Reaction Rate Theory: To calculate temperature- and pressure-dependent rate constants and product branching ratios, statistical theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used in conjunction with a master equation analysis.[15][22] This approach models the competition between isomerization, dissociation, and collisional stabilization of energized intermediates formed during a reaction.[15]

Conclusion

The this compound is a cornerstone species in the chemistry of unsaturated hydrocarbons. Its resonant stability governs its prevalence in high-temperature environments, and its unique reactivity provides a key pathway for the formation of aromatic molecules. The synergy between advanced experimental techniques and high-level theoretical calculations has provided a detailed, quantitative understanding of its fundamental properties. This knowledge is essential for accurately modeling complex chemical systems, from combustion engines to the interstellar medium, and for developing strategies to control the formation of harmful pollutants like PAHs and soot.

References

- 1. Resonantly Stabilized and Aromatic Radicals [uhmreactiondynamics.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound (CAS 2932-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Detection of the this compound at λ 3 mm | Astronomy & Astrophysics (A&A) [aanda.org]

- 13. Gas-phase synthesis of benzene via the this compound self-reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Temperature and Pressure-Dependent Rate Constants for the Reaction of the this compound with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Kinetics and Products of Propargyl (C3H3) Radical Self-Reactions and Propargyl-Methyl Cross-Combination Reactions | NIST [nist.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. researchportal.helsinki.fi [researchportal.helsinki.fi]

Propargyl Radical: A Key Precursor in the Formation of Polycyclic Aromatic Hydrocarbons

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The propargyl radical (•C₃H₃) is a resonantly stabilized hydrocarbon radical that plays a critical role as a precursor in the formation of polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant implications in combustion chemistry, astrochemistry, and materials science. The unique stability of the this compound allows it to accumulate in high-temperature environments and initiate complex reaction sequences leading to the formation of the first aromatic rings, which are the foundational building blocks of PAHs and soot. This technical guide provides a comprehensive overview of the core principles governing the role of the this compound in PAH synthesis, with a focus on its formation, key reactions, and the experimental and computational methodologies used to study these processes.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. Their formation is a subject of intense research due to their prevalence in a wide range of environments, from interstellar clouds to internal combustion engines, and their often-detrimental effects on human health and the environment. A fundamental understanding of the initial steps of PAH formation is crucial for controlling soot production in combustion systems and for elucidating the chemical evolution of the cosmos. The this compound has been identified as a key intermediate in these initial stages, particularly through its self-recombination reaction, which provides a direct pathway to the first aromatic ring, benzene (B151609).[1][2]

Formation of the this compound

The this compound can be formed through various mechanisms in high-temperature environments. One common pathway is the thermal decomposition of precursor molecules. For instance, the pyrolysis of propargyl halides, such as propargyl bromide (C₃H₃Br), via the cleavage of the weak carbon-bromine bond, is a widely used method for generating propargyl radicals in laboratory settings.[3] Another significant formation route is the reaction of singlet methylene (B1212753) (¹CH₂) with acetylene (B1199291) (C₂H₂), which proceeds through a three-well potential energy surface to produce the this compound and a hydrogen atom.[4]

Key Reactions in PAH Formation

This compound Self-Recombination

The self-recombination of two propargyl radicals is a cornerstone of PAH formation theory. This reaction proceeds through a complex potential energy surface with multiple intermediates and product channels. The initial combination of two •C₃H₃ radicals can lead to the formation of several C₆H₆ isomers, including 1,5-hexadiyne, fulvene, and benzene.[2][3][5] The branching ratios of these products are highly dependent on temperature and pressure.[3][6] At higher temperatures, the formation of benzene and the phenyl radical (•C₆H₅) plus a hydrogen atom becomes more significant.[7]

Reaction with Acetylene

The reaction of the this compound with acetylene is another crucial pathway for molecular weight growth, leading to the formation of larger unsaturated hydrocarbons. This reaction sequence can ultimately produce the cyclopentadienyl (B1206354) radical (•C₅H₅), a key intermediate in the formation of naphthalene, the simplest PAH with two fused rings.

Other Significant Reactions

The this compound can also react with other radical species present in combustion environments, such as the butadienyl radical (•i-C₄H₅), to form toluene (B28343) and other C₇H₈ aromatics. These radical-radical reactions provide alternative pathways to aromatic species that do not necessarily proceed through benzene.

Quantitative Data

The following tables summarize key quantitative data for the reactions of the this compound.

Table 1: Rate Coefficients for this compound Reactions

| Reaction | Rate Coefficient (k) | Temperature (K) | Pressure (Torr) | Reference |

| •C₃H₃ + •C₃H₃ | (4.0 ± 0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Room Temp | ~50 | |

| •C₃H₃ + •CH₃ | (1.5 ± 0.3) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Room Temp | ~50 | |

| •C₃H₃ + C₂H₂ | k = (3.9 ± 1.8) × 10⁻¹³ exp(−(5030 ± 449) K/T) cm³ molecule⁻¹ s⁻¹ | 800-1100 | - | [1] |

Table 2: Product Branching Ratios for this compound Self-Recombination (C₃H₃ + C₃H₃)

| Temperature (K) | Pressure (bar) | 1,5-Hexadiyne | 1,2-Hexadiene-5-yne | 3,4-Dimethylenecyclobutene | 2-Ethynyl-1,3-butadiene | Fulvene | Benzene | Reference |

| 720 - 1350 | 25 | Major | Major | Major | Major | Major | Major | [6] |

| 720 - 1350 | 50 | Major | Major | Major | Major | Major | Major | [6] |

| 1273 | 300 | - | - | - | Yes | Yes | Yes | [3] |

| 1343 | 200 | - | - | - | Yes | Yes | Yes | [3] |

Note: "Major" indicates that the species was identified as a main product, but specific quantitative branching ratios were not provided in a simple tabular format in the source. "Yes" indicates the species was identified.

Table 3: Entry Branching Ratios for Initial Propargyl Recombination

| Product | Branching Ratio (%) | Reference |

| 1,5-Hexadiyne | 44 | [6] |

| 1,2-Hexadiene-5-yne | 38 | [6] |

| 1,2,4,5-Hexatetraene | 18 | [6] |

Experimental Protocols

Synchrotron Photoionization Mass Spectrometry

This technique is a powerful tool for the isomer-specific detection of reaction intermediates and products.

Methodology:

-

Radical Generation: Propargyl radicals are generated in a high-temperature flow reactor through the pyrolysis of a suitable precursor, such as propargyl bromide (C₃H₃Br), seeded in a carrier gas (e.g., helium).[3]

-

Molecular Beam Sampling: The reacting gas mixture is continuously sampled through a small orifice, forming a molecular beam that travels into a vacuum chamber.

-

Photoionization: The molecular beam is intersected by a tunable vacuum ultraviolet (VUV) photon beam from a synchrotron light source. The photon energy is scanned to generate photoionization efficiency (PIE) curves for different mass-to-charge ratios (m/z).

-

Mass Analysis: The resulting ions are analyzed by a time-of-flight (TOF) mass spectrometer, which separates them based on their m/z.

-

Data Analysis: The PIE curves are compared with known reference spectra of different isomers to identify and quantify the species present in the reaction mixture.[3]

Laser Photolysis / Photoionization Mass Spectrometry

This method is used to study the kinetics of radical reactions in a time-resolved manner.

Methodology:

-

Radical Generation: A pulse from an excimer laser photolyzes a precursor molecule (e.g., propargyl chloride) in a slow-flow reactor to create a sudden burst of propargyl radicals.

-

Reaction: The radicals are allowed to react for a specific, variable time delay.

-

Photoionization: A second laser pulse, typically in the VUV range, ionizes the reactants, intermediates, and products in the reaction volume.

-

Mass Analysis: The ions are detected by a TOF mass spectrometer.

-

Kinetic Analysis: By varying the time delay between the photolysis and ionization laser pulses, the temporal evolution of the different species can be monitored, allowing for the determination of reaction rate constants.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique for detecting specific radical species and measuring their concentrations.

Methodology:

-

Radical Generation: Propargyl radicals are produced in a controlled environment, such as a jet-cooled discharge of a precursor molecule (e.g., 3-phenyl-1-propyne).

-

Excitation: A tunable laser is used to excite the propargyl radicals from their ground electronic state to an excited electronic state.

-

Fluorescence Detection: The excited radicals spontaneously emit photons (fluoresce) as they relax back to the ground state. This fluorescence is collected at a 90-degree angle to the laser beam and detected by a photomultiplier tube.

-

Spectral Analysis: By scanning the laser wavelength and recording the fluorescence intensity, an excitation spectrum is obtained, which is characteristic of the this compound and can be used to determine its concentration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: this compound self-recombination pathway to benzene and PAHs.

Caption: Experimental workflow for synchrotron photoionization mass spectrometry.

Caption: Reaction of this compound with acetylene leading to naphthalene.

Conclusion

The this compound is a central figure in the intricate chemistry of polycyclic aromatic hydrocarbon formation. Its unique stability and reactivity drive the initial cyclization reactions that are fundamental to the growth of larger aromatic systems. The combination of advanced experimental techniques and theoretical calculations continues to unravel the complex reaction networks initiated by the this compound, providing crucial insights for the development of cleaner combustion technologies and a deeper understanding of cosmic chemical processes. Further research focusing on the precise temperature and pressure dependencies of the branching ratios of its key reactions will be instrumental in refining kinetic models and advancing these fields.

References

- 1. This compound [webbook.nist.gov]

- 2. scispace.com [scispace.com]

- 3. The isomer distribution of C6H6 products from the this compound gas-phase recombination investigated by threshold-photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. catalog.data.gov [catalog.data.gov]

- 5. This compound [webbook.nist.gov]

- 6. Isomeric product distributions from the self-reaction of propargyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and Products of Propargyl (C3H3) Radical Self-Reactions and Propargyl-Methyl Cross-Combination Reactions | NIST [nist.gov]

The Potential Energy Surface of the C3H3 Radical: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C3H3 radical is a species of significant interest in a variety of chemical contexts, from combustion and atmospheric chemistry to astrochemistry. Its potential energy surface (PES) is characterized by a rich landscape of isomers and intricate reaction pathways. Understanding the topography of this surface is crucial for predicting the formation, stability, and reactivity of these radicals. This technical guide provides an in-depth exploration of the C3H3 radical PES, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the complex relationships between its various components.

Core Isomers and Energetics

The C3H3 potential energy surface is populated by several isomeric structures, with the most stable being the propargyl radical and the cyclopropenyl radical.[1][2] Other notable, less stable isomers include the 1-propynyl and cycloprop-2-enyl radicals. The relative energies of these species have been extensively studied through computational chemistry, providing a thermodynamic hierarchy of stability.

Data Presentation: Relative Energies of C3H3 Isomers

The following table summarizes the relative energies of the four most stable C3H3 isomers, as determined by high-level ab initio calculations. The this compound is generally considered the global minimum on the PES.

| Isomer | Structure | Point Group | Relative Energy (kcal/mol) |

| This compound | H₂C-C≡CH | C₂ᵥ | 0.0 |

| Cyclopropenyl radical | cyclo-(CH)₃ | C₂ᵥ (distorted) | ~10-15 |

| 1-Propynyl radical | H₃C-C≡C• | C₃ᵥ | ~35-40 |

| Cycloprop-2-enyl radical | cyclo-(C(H)-CH=CH) | Cₛ | ~40-45 |

Note: The exact relative energies can vary slightly depending on the level of theory and basis set used in the calculations.

Geometrical Parameters and Vibrational Frequencies

The geometric structures and vibrational frequencies of the C3H3 isomers are critical for their experimental identification and for understanding their dynamic behavior. High-resolution spectroscopic techniques, guided by theoretical calculations, have provided detailed insights into these properties.

Data Presentation: Geometrical Parameters of Key C3H3 Isomers

| Isomer | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| This compound | C₁-C₂ | 1.38 - 1.42 | H₁-C₁-H₂ | 118 - 120 |

| C₂-C₃ | 1.22 - 1.26 | H₃-C₃-C₂ | 175 - 180 | |

| C₁-H₁,₂ | 1.08 - 1.10 | |||

| C₃-H₃ | 1.06 - 1.08 | |||

| Cyclopropenyl Radical | C₁-C₂ | 1.39 - 1.43 | C₁-C₂-C₃ | 58 - 62 |

| C₂-C₃ | 1.39 - 1.43 | H-C-C | 128 - 132 | |

| C₁-C₃ | 1.39 - 1.43 | |||

| C-H | 1.07 - 1.09 |

Note: The geometry of the cyclopropenyl radical is subject to Jahn-Teller distortion, leading to a C₂ᵥ symmetry structure from a D₃ₕ precursor.

Data Presentation: Selected Vibrational Frequencies of Key C3H3 Isomers (cm⁻¹)

| Isomer | Vibrational Mode | Frequency (cm⁻¹) |

| This compound | C≡C stretch | ~2150 |

| CH₂ scissors | ~1440 | |

| C-C stretch | ~1060 | |

| Cyclopropenyl Radical | Ring deformation | ~1280 |

| C-H stretch | ~3100 |

Experimental and Computational Protocols

The characterization of the C3H3 potential energy surface relies on a synergistic interplay between experimental and computational techniques.

Experimental Methodologies

A variety of experimental techniques are employed to study the properties and reactions of C3H3 radicals:

-

Photoionization Mass Spectrometry (PIMS): This technique is used to identify different isomers based on their distinct ionization energies. By coupling PIMS with a chemical reactor, the products of reactions involving C3H3 can be detected and quantified.

-

Laser-Induced Fluorescence (LIF) Spectroscopy: LIF is a sensitive method for probing the quantum state distributions of radical products in chemical reactions, providing insights into reaction dynamics.

-

Infrared Predissociation (IRPD) Spectroscopy: This method, often applied to ion-molecule complexes in a cryogenic ion trap, allows for the measurement of vibrational spectra of mass-selected ions, aiding in the structural identification of different isomers.[3]

-

Crossed Molecular Beam Experiments: These experiments allow for the study of single-collision events between reactants under well-defined conditions, providing detailed information about reaction dynamics and product angular distributions.

Computational Methodologies

Computational chemistry plays a pivotal role in mapping the C3H3 PES. The following methods are commonly used:

-

Ab Initio Methods:

-

Multi-Reference Configuration Interaction (MRCI): Essential for accurately describing the electronic states of radicals, especially in cases of near-degeneracy.[2]

-

Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Considered the "gold standard" for calculating accurate energies and geometries of well-behaved molecules.[2]

-

Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Perturbation Theory (CASPT2): These methods are crucial for studying systems with significant multi-reference character, such as transition states and electronically excited states.[2]

-

-

Density Functional Theory (DFT):

-

B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost for geometries and vibrational frequencies.

-

-

Basis Sets:

-

Pople-style basis sets (e.g., 6-311++G(d,p)): Commonly used for DFT calculations.

-

Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): Employed in high-accuracy ab initio calculations to systematically approach the complete basis set limit.

-

Visualization of the C3H3 Potential Energy Surface

The intricate relationships between the isomers and the pathways for their interconversion can be effectively visualized using diagrams.

Isomerization Pathways on the C3H3 PES

The following diagram illustrates the relative energies and isomerization pathways between the four most stable C3H3 isomers.

References

The Formation of Benzene from Propargyl Radicals: A Gas-Phase Synthesis Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The gas-phase self-reaction of propargyl radicals (C₃H₃) represents a fundamental pathway to the formation of the first aromatic ring, benzene (B151609) (C₆H₆). This process is of significant interest in diverse fields, from understanding the molecular growth in interstellar environments and combustion systems to its implications in high-temperature organic chemistry. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this pivotal reaction.

Core Reaction and Product Profile

The recombination of two resonantly stabilized propargyl radicals is a complex process that proceeds through various initial adducts and subsequent isomerization pathways. While benzene is a key product, several other C₆H₆ isomers are also formed.[1][2][3][4] The primary products identified in experimental studies include benzene, 1,5-hexadiyne, fulvene (B1219640), and 2-ethynyl-1,3-butadiene.[1][3][4] Additionally, species like o-benzyne have been detected.[1][3][4] The distribution of these products is highly dependent on experimental conditions such as temperature and pressure.[5]

Quantitative Analysis of Reaction Products and Kinetics

The branching ratios and rate constants of the propargyl radical self-reaction have been the subject of several experimental and theoretical investigations. The following tables summarize the key quantitative data available in the literature.

Table 1: Product Distribution of this compound Self-Reaction at Room Temperature

| Product | Branching Ratio (%) |

| 1,5-hexadiyne | ~60 |

| 1,2-hexadien-5-yne | ~25 |

| Unidentified C₆H₆ Isomer | ~15 |

Data sourced from Fahr and Nayak (2000) at approximately 6.7 kPa (50 Torr) total pressure.[6]

Table 2: Temperature-Dependent Rate Constants for this compound Self-Reaction

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 500 | (3.30 ± 0.35) x 10⁻¹¹ |

| 700 | (2.74 ± 0.43) x 10⁻¹¹ |

| 1000 | (1.20 ± 0.14) x 10⁻¹¹ |

Data sourced from a study by Slagle et al. (2016) at a bath gas density of (3-6) x 10¹⁶ molecules cm⁻³.[5] A high-pressure-limit rate constant expression has been derived as k₁∞ = 4.49 × 10⁻⁹T⁻⁰.⁷⁵ exp(−128 K/T) cm³ molecule⁻¹ s⁻¹ over the range of 295-700 K.[5]

Table 3: Experimentally Determined Branching Ratios at High Temperatures

| Product | Condition A (1343 K, 200 torr) | Condition B (1273 K, 300 torr) |

| Benzene | Detected | Detected |

| 1,5-hexadiyne | Detected | Detected |

| Fulvene | Detected | Detected |

| 2-ethynyl-1,3-butadiene | Detected | Detected |

| o-Benzyne | Detected | Detected |

Qualitative detection from Zhao et al. (2021).[3] The study provides compelling evidence for the formation of these isomers and quantifies their branching ratios, which are verified with computational fluid dynamics and kinetic simulations.[1][2][3][4]

Experimental Protocols

The investigation of gas-phase radical reactions necessitates specialized experimental setups. A common approach involves the generation of radicals via pyrolysis of a suitable precursor, followed by analysis of the reaction products, often using mass spectrometry.

Key Experimental Methodology: High-Temperature Flow Reactor with Mass Spectrometric Detection

A representative experimental workflow for studying the this compound self-reaction is as follows:

-

Radical Generation: Propargyl radicals are generated in situ through the pyrolysis of a thermally labile precursor, such as propargyl bromide (C₃H₃Br).[3] This is achieved by passing a dilute mixture of the precursor in a carrier gas (e.g., helium) through a high-temperature chemical reactor, often a heated silicon carbide (SiC) tube.[3] Temperatures in the range of 1273 K to 1343 K are typically employed to ensure efficient cleavage of the carbon-bromine bond.[3]

-

Reaction Zone: The self-reaction of the generated propargyl radicals occurs within the high-temperature flow reactor. The pressure in the reactor is controlled (e.g., 200-300 torr) to manage the reaction kinetics and collisional stabilization of intermediates.[3]

-

Molecular Beam Sampling: The reacting gas mixture is then expanded through a nozzle into a vacuum chamber, forming a supersonic molecular beam. This process rapidly cools the molecules, quenching further reactions and preserving the product distribution from the reactor.

-